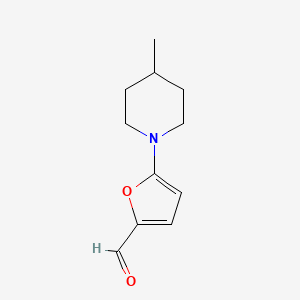

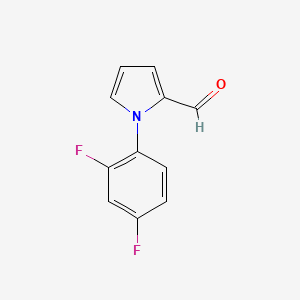

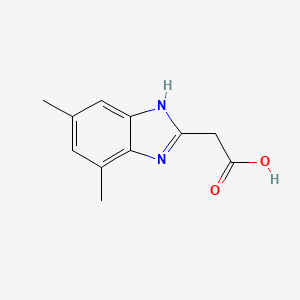

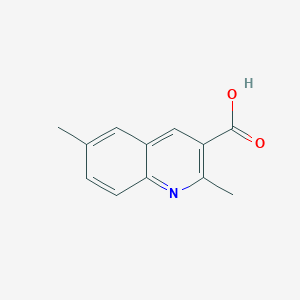

1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

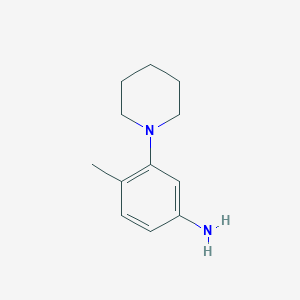

The compound "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" is not directly mentioned in the provided papers, but the papers discuss related compounds and their synthesis, which can provide insights into the description of similar compounds. Pyrrole derivatives, such as those mentioned in the papers, are often of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can vary based on the substituents and the desired final structure. Paper describes the synthesis of a series of novel pyrazole carbaldehydes using the Vilsmeier-Haack reagent, which is a common method for introducing aldehyde groups into aromatic compounds. Although the target compound in this study is not a pyrrole derivative, the Vilsmeier-Haack reaction could potentially be applied to the synthesis of "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" by choosing appropriate starting materials and reaction conditions.

In paper , a one-step synthesis of disubstituted pyrrole dicarbaldehydes is reported, involving the condensation of substituted pyrrole carboxylic acids with triethyl orthoformate in trifluoroacetic acid. This method could be adapted for the synthesis of the compound by starting with a 2,4-difluorophenyl-substituted pyrrole carboxylic acid.

Paper details the synthesis of a pyrrole carbaldehyde with a piperidinyl substituent, which is achieved through acylation and nucleophilic substitution steps. This approach might be relevant for synthesizing "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" if similar reaction conditions and substitutions are applicable.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The substitution pattern on the ring can significantly influence the compound's electronic properties and reactivity. While the papers do not provide direct information on the molecular structure of "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde," they do mention the use of techniques such as NMR and X-ray crystallography to confirm the structures of synthesized compounds . These techniques would be essential for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrrole derivatives is influenced by the presence of substituents on the ring. The aldehyde group, in particular, is reactive and can participate in various chemical reactions, such as condensation and nucleophilic addition. The papers provided do not discuss the specific reactions of "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde," but they do suggest that the synthesized compounds could be intermediates for further chemical transformations, such as in the synthesis of small molecule anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like "1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde" would be influenced by the presence of the difluorophenyl group and the aldehyde functionality. These groups can affect the compound's solubility, boiling point, melting point, and stability. The papers do not provide specific data on the physical and chemical properties of the compound , but they do imply that such properties are important for the practical applications of the synthesized compounds, such as their solubility in water .

Applications De Recherche Scientifique

Structural, Redox, and Magnetic Properties of Blatter Radicals

- Scientific Field: Chemistry, specifically the study of Blatter radicals .

- Summary of Application: The compound 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a Blatter radical, was prepared and studied for its structural, redox, and magnetic properties .

- Methods of Application: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Its properties were then studied using cyclic voltammetry, EPR spectroscopy, and single-crystal X-ray diffraction .

- Results: Both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes. The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction .

Proteomics Research and Enzyme Inhibition

- Scientific Field: Biochemistry, specifically proteomics research and enzyme inhibition.

- Summary of Application: The compound 1-(2,4-Difluorophenyl)biguanide hydrochloride is used in proteomics research as a chaotropic agent and has been shown to inhibit the activity of certain enzymes.

- Methods of Application: As a chaotropic agent, it disrupts weak interactions, such as hydrogen bonds and hydrophobic interactions, which can be helpful in solubilizing proteins and denaturing them. It is particularly effective in solubilizing membrane proteins.

- Results: The compound has been shown to inhibit protein kinase C (PKC), an enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.

Mass Spectrometry Research

- Scientific Field: Analytical Chemistry, specifically Mass Spectrometry .

- Summary of Application: The compound “1-(2,4-difluorophenyl)-ethan-1-one” is used in mass spectrometry research. Its mass spectrum can be analyzed to understand its molecular structure and properties .

- Methods of Application: The compound is ionized and then accelerated in a mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum can be analyzed to determine the molecular weight and structural information about the compound .

- Results: The mass spectrum of “1-(2,4-difluorophenyl)-ethan-1-one” is available in the NIST/EPA/NIH Mass Spectral Library .

Mass Spectrometry Research

- Scientific Field: Analytical Chemistry, specifically Mass Spectrometry .

- Summary of Application: The compound “1-(2,4-difluorophenyl)-ethan-1-one” is used in mass spectrometry research. Its mass spectrum can be analyzed to understand its molecular structure and properties .

- Methods of Application: The compound is ionized and then accelerated in a mass spectrometer. The resulting ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum can be analyzed to determine the molecular weight and structural information about the compound .

- Results: The mass spectrum of “1-(2,4-difluorophenyl)-ethan-1-one” is available in the NIST/EPA/NIH Mass Spectral Library .

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFNJDGVQOLORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390350 |

Source

|

| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

125126-74-1 |

Source

|

| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

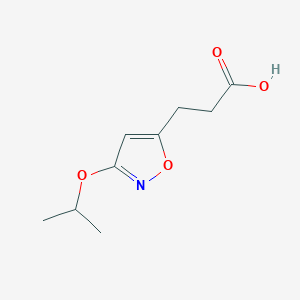

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)